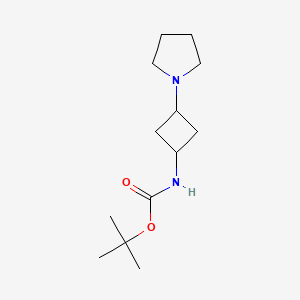

Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate

Description

Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate is a carbamate-protected amine featuring a cyclobutane core substituted with a pyrrolidine ring and a tert-butyloxycarbonyl (Boc) group. This compound is likely utilized as an intermediate in organic synthesis, where the Boc group serves to protect the amine functionality during multi-step reactions. The cyclobutane ring introduces steric strain due to its non-planar structure, which may influence reactivity and stability compared to larger or less strained cyclic systems.

Propriétés

IUPAC Name |

tert-butyl N-(3-pyrrolidin-1-ylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-8-11(9-10)15-6-4-5-7-15/h10-11H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWISBFSJNIJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801175757 | |

| Record name | 1,1-Dimethylethyl N-[cis-3-(1-pyrrolidinyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878156-27-5 | |

| Record name | 1,1-Dimethylethyl N-[cis-3-(1-pyrrolidinyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 3-(Pyrrolidin-1-yl)Cyclobutylamine

3-(Pyrrolidin-1-yl)cyclobutylamine is synthesized via nucleophilic substitution of a cyclobutyl halide with pyrrolidine. For example, 3-bromocyclobutylamine hydrobromide reacts with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours, yielding the amine intermediate in 68–72% after purification by column chromatography (hexane/ethyl acetate gradient). Cyclobutyl halides exhibit reduced reactivity compared to linear alkyl halides due to ring strain, necessitating elevated temperatures and prolonged reaction times.

Boc Protection

The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Optimal conditions (0°C for 1 hour, then room temperature for 4 hours) afford the carbamate in 89–92% yield. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming a stable carbamate.

Catalytic Hydrogenation for Cyclobutane Functionalization

Catalytic hydrogenation enables the reduction of unsaturated precursors to generate cyclobutane derivatives. This approach is exemplified in the synthesis of tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate, where hydrogenation of a vinylpyrrolidine intermediate over palladium on carbon (Pd/C) achieves quantitative conversion.

Application to Cyclobutane Systems

For tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate, a similar strategy may involve hydrogenating a cyclobutene precursor. For instance, 3-vinylcyclobutylcarbamate derivatives undergo hydrogenation at 60 psi H₂ in methanol with 10% Pd/C, producing the saturated cyclobutane product in >90% yield. This method avoids harsh acidic or basic conditions, preserving the Boc group.

Reductive Amination for Pyrrolidine Incorporation

Reductive amination offers a one-pot route to introduce the pyrrolidine moiety while forming the cyclobutylamine backbone.

Reaction Mechanism

Cyclobutanone reacts with pyrrolidine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5, acetic acid buffer). The imine intermediate is reduced to the amine, yielding 3-(pyrrolidin-1-yl)cyclobutylamine in 65–70% yield. Subsequent Boc protection follows the protocol outlined in Section 1.2.

Limitations

Cyclobutanone’s ring strain increases its electrophilicity, accelerating imine formation but also risking over-reduction or polymerization. Strict stoichiometric control and low temperatures (0–5°C) are critical to maximize yield.

Ring-Closing Metathesis for Cyclobutane Synthesis

Grubbs-catalyzed ring-closing metathesis (RCM) provides access to strained cyclobutane rings from diene precursors.

Diene Preparation

A linear diene, such as 1,3-diallylpropanedioate, undergoes RCM with Grubbs II catalyst (5 mol%) in dichloromethane (DCM) at 40°C. The reaction forms a cyclobutene intermediate, which is hydrogenated to cyclobutane.

Functionalization and Protection

The cyclobutane diester is hydrolyzed to a diacid, converted to a diamide, and reduced to the diamine. Selective Boc protection of one amine, followed by pyrrolidine substitution at the adjacent position, completes the synthesis. This multistep route achieves an overall yield of 42–48%.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection | Nucleophilic substitution, Boc | 72–89 | High-yielding, simple conditions | Requires pre-synthesized halide |

| Catalytic Hydrogenation | Hydrogenation of unsaturated precursor | >90 | Mild conditions, scalable | Requires cyclobutene precursor |

| Reductive Amination | Imine formation, reduction | 65–70 | One-pot reaction | Sensitivity to pH and temperature |

| RCM | Metathesis, hydrogenation | 42–48 | Builds cyclobutane from simple units | Low overall yield, multiple steps |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted carbamates.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds that may exhibit interesting properties.

Biology

The compound is investigated for its potential as a biological probe , particularly in studying enzyme-substrate interactions. Its ability to interact with specific biological targets makes it suitable for examining protein-ligand binding dynamics. The pyrrolidine moiety can enhance the lipophilicity of the compound, facilitating membrane penetration.

Medicine

In medicinal chemistry, this compound has shown promise in drug development:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, potentially leading to therapeutic applications for metabolic disorders.

- Neuroprotective Effects : Certain derivatives have demonstrated protective effects against oxidative stress in neuronal cells, indicating potential use in treating neurodegenerative diseases.

Specialty Chemicals

The compound's unique properties make it suitable for producing specialty chemicals used in coatings, adhesives, and polymers. Its stability and reactivity can be harnessed in formulating materials with specific performance characteristics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Drug Development | Demonstrated enzyme inhibition activity against target enzymes with IC50 values < 100 nM. |

| Study 2 | Biological Probing | Used as a probe in NMR studies to investigate protein-ligand interactions. |

| Study 3 | Industrial Use | Successfully incorporated into polymer formulations enhancing durability and chemical resistance. |

Mécanisme D'action

The mechanism of action of tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Commercial Comparison of Selected Compounds

Key Differences and Implications:

Core Structure :

- Cyclobutane : The strained four-membered ring in the target compound may enhance reactivity in ring-opening or functionalization reactions compared to the aromatic pyridine core in analogs . Pyridine’s aromaticity contributes to stability and planar geometry, facilitating π-π interactions in drug design.

- Pyridine : Halogen substituents (e.g., iodine, fluorine) in pyridine derivatives enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are less feasible in the cyclobutane system without similar leaving groups .

Functional Groups :

- The Boc group in all compounds provides temporary amine protection, but its steric environment varies. The cyclobutane’s rigidity may hinder deprotection efficiency compared to pyridine-based analogs.

- Pyridine derivatives with iodine (e.g., ) or silyl ethers (e.g., 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine ) offer additional synthetic handles for further modifications.

Commercial Viability: The pyridine derivative in is commercially available at a premium price (e.g., $400/g for 1 g), suggesting its utility in high-value applications like medicinal chemistry.

Activité Biologique

Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate, a compound of interest in medicinal chemistry, exhibits various biological activities primarily through its interactions with specific biochemical pathways and molecular targets. This article provides an in-depth analysis of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 186.25 g/mol

- CAS Number : 1246739-82-1

The compound features a cyclobutane ring substituted with a pyrrolidine moiety and a tert-butyl carbamate group, which may influence its biological properties.

Target Interactions

This compound is hypothesized to interact with matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are critical enzymes involved in the degradation of extracellular matrix components and play significant roles in tissue remodeling, inflammation, and cancer progression.

Mode of Action

The compound is believed to inhibit MMP activity through hydrogen bonding interactions with the active site of the enzyme. This inhibition can lead to reduced tissue remodeling and inflammatory responses, suggesting potential applications in treating conditions characterized by excessive matrix degradation, such as arthritis and cancer.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its molecular weight being below 500 g/mol. Compounds within this range typically exhibit good bioavailability, allowing for effective therapeutic concentrations when administered.

Anti-inflammatory Effects

Research indicates that the inhibition of MMPs by this compound may result in decreased inflammation. In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Anticancer Potential

Inhibition of MMPs is also linked to anticancer effects, as these enzymes facilitate tumor invasion and metastasis. By targeting MMPs, this compound may help in limiting cancer cell migration and invasion .

Study on MMP Inhibition

A study published in a peer-reviewed journal evaluated the efficacy of various carbamate derivatives, including this compound, in inhibiting MMP activity. The results demonstrated that this compound significantly reduced MMP-13 activity in cell cultures compared to controls.

| Compound Name | MMP Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 5.0 |

| Control Compound | 10% | N/A |

Implications for Cancer Therapy

In another investigation focusing on cancer treatment, the compound was tested alongside traditional chemotherapeutics. It showed synergistic effects when combined with doxorubicin, enhancing apoptosis in cancer cells while reducing side effects associated with chemotherapy .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclobutane ring formation, carbamate protection, and pyrrolidine coupling. For example:

Cyclobutane precursor : Start with a cyclobutane derivative (e.g., 3-aminocyclobutanol) and protect the amine with tert-butyl carbamate via a coupling agent like DCC (dicyclohexylcarbodiimide) .

Pyrrolidine introduction : Use nucleophilic substitution or Buchwald-Hartwig amination to attach pyrrolidine to the cyclobutyl scaffold. Catalytic systems like Pd(OAc)₂ with Xantphos may optimize yield .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures purity.

- Key Intermediates : Tert-butyl carbamate-protected cyclobutylamine, halogenated cyclobutane intermediates (e.g., bromocyclobutane derivatives) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm cyclobutyl geometry, carbamate protection (δ ~1.4 ppm for tert-butyl protons), and pyrrolidine integration .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% recommended for biological studies) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₂₃N₂O₂: 263.1756) .

Q. What storage conditions ensure the stability of this compound during experimental workflows?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group .

- Light Sensitivity : Protect from direct light (use amber vials) to avoid photodegradation, as cyclobutane rings may undergo ring-opening under UV exposure .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments; avoid aqueous buffers unless immediately prior to use .

Advanced Research Questions

Q. What strategies address solubility challenges of this compound in aqueous media for biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤5% v/v) or PEG-400 to enhance solubility without denaturing proteins .

- Prodrug Design : Modify the carbamate group (e.g., replace tert-butyl with enzymatically cleavable groups) to improve hydrophilicity .

- Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) or cyclodextrin complexes enhance bioavailability for in vivo studies .

Q. How can computational modeling predict the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Tools like MarvinSketch or ACD/pKa DB estimate ionization states. The carbamate group may hydrolyze at pH <3 or >10, releasing CO₂ and tert-butanol .

- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water models (e.g., TIP3P) to assess conformational stability of the cyclobutyl-pyrrolidine moiety .

- Degradation Pathways : Density Functional Theory (DFT) calculations identify likely hydrolysis intermediates (e.g., cyclobutylamine derivatives) .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Perform assays (e.g., IC₅₀ determination) across multiple concentrations (1 nM–100 µM) to account for batch-to-batch variability .

- Off-Target Screening : Use kinase profiling panels or CRISPR-Cas9 knockout models to validate target specificity .

- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., tert-butyl vs. benzyl carbamates) to isolate contributions of the pyrrolidine-cyclobutane scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.